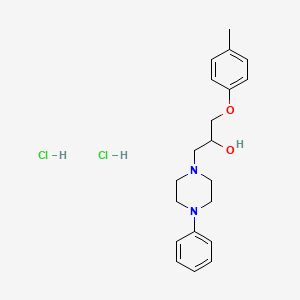

1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2.2ClH/c1-17-7-9-20(10-8-17)24-16-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18;;/h2-10,19,23H,11-16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQRJOQCYOOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of phenylpiperazine with appropriate reagents to introduce the tolyloxy group. The reaction conditions may include the use of strong bases or acids, and the process may require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes, precise control of reaction conditions, and efficient purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The phenylpiperazine group may interact with receptors or enzymes, while the tolyloxy group can influence the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Modifications in the Phenoxy Group

Modifications in the Piperazine Group

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

- Target Compound: The p-tolyloxy group’s methyl moiety likely enhances affinity for adrenergic receptors (e.g., α1/α2) by mimicking endogenous catecholamine substituents. The phenylpiperazine group may confer dual activity at serotonin (5-HT1A) and dopamine receptors .

- Chlorophenoxy Analog: The electron-withdrawing chlorine may shift selectivity toward serotonin receptors, as seen in analogs like VU573 (IC50 ~1.9 μM for GIRK channels) .

- Trifluoromethylpiperazine Analog : The trifluoromethyl group could enhance binding to 5-HT2A receptors, analogous to compounds with fluorinated arylpiperazines .

Solubility and Bioavailability

- Dihydrochloride Salts : The dihydrochloride form (common in analogs like quizartinib) improves aqueous solubility at low pH, facilitating oral absorption .

- Methoxy-Substituted Analogs : Increased solubility in neutral pH environments due to the methoxy group, as observed in antiarrhythmic compounds .

Research Findings and Clinical Relevance

- Adrenoceptor Activity: Compounds with para-substituted phenoxy groups (e.g., methoxy, chloro) show antiarrhythmic and hypotensive effects in preclinical models, suggesting the target compound may share these properties .

Biological Activity

1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride (CAS No: 110080-42-7) is a compound of significant interest due to its potential pharmacological applications. It is characterized by the molecular formula and a molecular weight of approximately 326.44 g/mol. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

The compound exhibits the following chemical properties:

- Molecular Formula :

- Molecular Weight : 326.44 g/mol

- Melting Point : 130.2 - 130.9 °C

- Density : 1.127 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate neurotransmitter activity, making this compound a candidate for research into psychiatric and neurological disorders.

Receptor Interaction

Research indicates that compounds with piperazine structures often exhibit affinities for various receptors:

- Serotonin Receptors : Potential agonistic or antagonistic effects can influence mood and anxiety levels.

- Dopamine Receptors : Modulation can affect reward pathways and may have implications in treating conditions like schizophrenia.

Cytotoxicity and Antiviral Activity

In vitro studies have demonstrated varying degrees of cytotoxicity and antiviral activity for similar piperazine derivatives. For instance, compounds structurally related to 1-(4-phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol have shown effectiveness against viral infections such as HIV and HSV.

| Compound | CC50 (μM) | Viral Activity |

|---|---|---|

| Compound A | 92 | Moderate against CVB-2 |

| Compound B | 54 | Active against HSV-1 |

Case Studies

A notable study highlighted the antiviral properties of piperazine derivatives, indicating that modifications in their structure can lead to increased efficacy against specific viruses. The presence of hydroxyl groups has been linked to enhanced biological activity due to improved solubility and receptor binding affinity.

Pharmacological Applications

Given its receptor interaction profile, this compound is being investigated for:

- Antidepressant Effects : Due to its potential modulation of serotonin pathways.

- Antipsychotic Properties : Its ability to interact with dopamine receptors may offer therapeutic benefits in schizophrenia treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Cross-coupling : Use palladium-catalyzed reactions (e.g., PdCl₂(Ph₃P)₂ with t-Bu-Xphos) to couple aryl boronic acids to a piperazine-containing intermediate, as demonstrated in analogous syntheses .

- Mannich reaction : Employ 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives with diaza-crown ether intermediates under controlled pH and temperature to form the piperazine linkage .

- Post-synthetic modification : Introduce the p-tolyloxy group via Mitsunobu or SN2 reactions, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol.

Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Cross-coupling | 65–75 | ≥95% | Catalyst removal, byproducts |

| Mannich reaction | 50–60 | ≥90% | Steric hindrance, side reactions |

| Mitsunobu/SN2 | 70–80 | ≥98% | Solvent compatibility |

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

Methodological Answer:

- Structural elucidation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the piperazine ring, p-tolyloxy group, and dihydrochloride salt formation. Compare chemical shifts with analogs like 1-[(1-benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol .

- Purity assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Detect impurities at levels ≥0.1% (e.g., related substances in EP/BP standards) .

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and rule out degradation products.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are suspected .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound?

Methodological Answer:

- Orthogonal assays : Compare radioligand binding (e.g., ³H-spiperone for dopamine D₂ receptors) with functional assays (cAMP inhibition or β-arrestin recruitment) to distinguish competitive vs. allosteric effects.

- Structural analogs : Synthesize derivatives (e.g., fluorophenyl-substituted piperazines) to correlate substituent effects with activity trends, as seen in (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-ol studies .

- Computational docking : Use Schrödinger Suite or AutoDock to model binding poses in receptor crystal structures (e.g., 5-HT₁A or α₁-adrenergic receptors) .

Q. What strategies ensure compound stability under varying experimental conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to stressors (40°C/75% RH for 4 weeks; pH 1–13 buffers) and monitor degradation via HPLC. For dihydrochloride salts, avoid aqueous solutions >pH 7.0 to prevent freebase precipitation .

- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (trehalose/mannitol) for long-term storage.

- Inert atmosphere : Conduct kinetic studies under N₂ to assess oxidative degradation pathways.

Q. How can researchers address discrepancies in impurity profiles between batches?

Methodological Answer:

- Impurity mapping : Use LC-MS/MS to identify impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, a common byproduct ).

- Process optimization : Adjust reaction stoichiometry (e.g., piperazine:halide ratio) and temperature to minimize side reactions.

- Quality control : Implement in-process monitoring (e.g., PAT tools) to detect intermediates prone to impurity formation .

Table 2: Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| Des-chloro derivative | Incomplete substitution | Increase reaction time/temperature |

| Oxidized piperazine | Air exposure | Use N₂ atmosphere |

| Hydrolyzed p-tolyloxy | Moisture in solvent | Dry solvents over molecular sieves |

Q. What methodologies are recommended for studying metabolic pathways of this compound?

Methodological Answer:

- In vitro models : Use hepatic microsomes (human/rat) with NADPH cofactor to identify Phase I metabolites. Monitor CYP3A4/2D6 inhibition .

- LC-HRMS : Detect glucuronide or sulfate conjugates (Phase II metabolism) with mass accuracy <5 ppm.

- Stable isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic cleavage sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.